Im6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

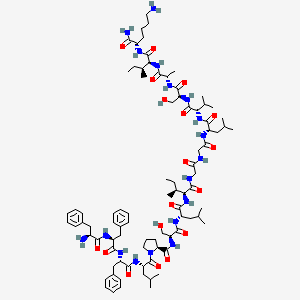

Molecular Formula |

C86H134N18O18 |

|---|---|

Molecular Weight |

1708.1 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C86H134N18O18/c1-14-52(11)71(83(119)91-44-68(107)90-45-69(108)93-60(38-48(3)4)78(114)101-70(51(9)10)84(120)100-65(46-105)80(116)92-54(13)74(110)102-72(53(12)15-2)85(121)94-59(73(89)109)34-25-26-36-87)103-79(115)61(39-49(5)6)96-81(117)66(47-106)99-82(118)67-35-27-37-104(67)86(122)64(40-50(7)8)98-77(113)63(43-57-32-23-18-24-33-57)97-76(112)62(42-56-30-21-17-22-31-56)95-75(111)58(88)41-55-28-19-16-20-29-55/h16-24,28-33,48-54,58-67,70-72,105-106H,14-15,25-27,34-47,87-88H2,1-13H3,(H2,89,109)(H,90,107)(H,91,119)(H,92,116)(H,93,108)(H,94,121)(H,95,111)(H,96,117)(H,97,112)(H,98,113)(H,99,118)(H,100,120)(H,101,114)(H,102,110)(H,103,115)/t52-,53-,54-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-,72-/m0/s1 |

InChI Key |

ALXRWEOAQMKATE-FHLNPQOGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Nature of Interleukin-6: A Comprehensive Guide to its Function in the Immune System

For Researchers, Scientists, and Drug Development Professionals

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a pivotal, yet complex, role in the orchestration of the immune response. Initially identified as a B-cell stimulatory factor, its functions are now understood to extend across both innate and adaptive immunity, influencing processes from acute phase reactions to the differentiation of T helper cell subsets. Dysregulation of IL-6 signaling is a hallmark of numerous autoimmune diseases and cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted functions of IL-6 in the immune system, detailing its signaling pathways, its impact on various immune cell populations, and the experimental methodologies used to investigate its activities.

The Interleukin-6 Signaling Cascade: Classical and Trans-Signaling Pathways

IL-6 exerts its effects through a complex signaling system involving two main pathways: classical signaling and trans-signaling. The cellular response to IL-6 is dictated by the expression of its specific receptor, the IL-6 receptor (IL-6R), and the ubiquitous signal-transducing subunit, glycoprotein 130 (gp130).

Classical signaling is initiated when IL-6 binds to the membrane-bound IL-6R (mIL-6R) on the surface of specific immune cells, such as hepatocytes, neutrophils, and some lymphocytes. This binding induces the formation of a complex with two gp130 molecules, leading to the activation of associated Janus kinases (JAKs). The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in inflammation, cell proliferation, and survival.

Trans-signaling , on the other hand, occurs when IL-6 binds to a soluble form of the IL-6R (sIL-6R), which is generated by proteolytic cleavage of the membrane-bound receptor or by alternative splicing. The IL-6/sIL-6R complex can then bind to and activate gp130 on cells that do not express mIL-6R, thereby broadening the range of IL-6-responsive cells to include virtually all cell types. This pathway is predominantly associated with the pro-inflammatory activities of IL-6.

The downstream signaling cascades activated by both pathways are largely similar, primarily involving the JAK/STAT pathway. However, the differential expression of mIL-6R and the regulation of sIL-6R levels provide a sophisticated mechanism for controlling the pleiotropic effects of IL-6.

The Dichotomous Role of IL-6 in the Immune Response

IL-6 is a quintessential example of a cytokine with a dual role, exhibiting both pro-inflammatory and anti-inflammatory properties. The context of the immune response, the surrounding cytokine milieu, and the target cell type are critical determinants of its ultimate effect.

Pro-inflammatory Functions

The pro-inflammatory activities of IL-6 are crucial for the initial response to infection and tissue injury. Key pro-inflammatory functions include:

-

Acute Phase Response: IL-6 is a potent inducer of the acute phase response in the liver, leading to the synthesis of acute phase proteins such as C-reactive protein (CRP) and serum amyloid A (SAA). These proteins contribute to pathogen clearance and inflammation.

-

Immune Cell Recruitment and Activation: IL-6 promotes the recruitment of neutrophils and monocytes to sites of inflammation and enhances the activation and differentiation of various immune cells.

-

T Helper 17 (Th17) Cell Differentiation: In concert with transforming growth factor-beta (TGF-β), IL-6 drives the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.[1] Th17 cells are critical for host defense against extracellular bacteria and fungi but are also implicated in the pathogenesis of autoimmune diseases.

-

B Cell Differentiation and Antibody Production: IL-6 promotes the differentiation of B cells into antibody-producing plasma cells, contributing to humoral immunity.[1]

Anti-inflammatory and Regulatory Functions

Conversely, IL-6 also possesses significant anti-inflammatory and regulatory properties that are essential for resolving inflammation and maintaining immune homeostasis. These include:

-

Inhibition of Pro-inflammatory Cytokine Production: IL-6 can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and IL-1.[2]

-

Induction of Anti-inflammatory Mediators: IL-6 can induce the production of anti-inflammatory cytokines like IL-10 and IL-1 receptor antagonist (IL-1ra).

-

Promotion of Tissue Repair and Regeneration: By modulating the inflammatory environment, IL-6 contributes to tissue repair and regeneration processes.

-

Regulation of T Cell Responses: IL-6 can influence the balance between different T helper cell subsets, for instance, by inhibiting the development of regulatory T cells (Tregs) while promoting Th17 differentiation, thereby fine-tuning the adaptive immune response.

The switch between pro- and anti-inflammatory effects of IL-6 is not fully understood but is thought to be influenced by factors such as the concentration of IL-6, the duration of exposure, and the presence of other cytokines. For instance, low concentrations of IL-6 can have anti-inflammatory effects, while high concentrations are generally pro-inflammatory.[3]

References

- 1. IL-6 increases B-cell IgG production in a feed-forward proinflammatory mechanism to skew hematopoiesis and elevate myeloid production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loss of Interleukin-6 Influences Transcriptional Immune Signatures and Alters Bacterial Colonization in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular Cytokine Staining Protocol [anilocus.com]

An In-Depth Technical Guide to the Interleukin-6 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in regulating a wide array of biological processes, including immune responses, inflammation, hematopoiesis, and oncogenesis. Its signaling network is complex, involving multiple pathways that can lead to diverse, and sometimes opposing, cellular outcomes. This guide provides a detailed technical overview of the core IL-6 signaling pathways, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and therapeutic development.

Core Signaling Pathways

IL-6 exerts its effects through a receptor system composed of the IL-6 receptor (IL-6R, also known as CD126 or gp80) and the signal-transducing protein gp130 (also known as CD130).[1] The initiation of intracellular signaling can occur through three distinct modes: classic signaling, trans-signaling, and cluster signaling (trans-presentation).

Classic Signaling

The classic signaling pathway is initiated by the binding of IL-6 to the membrane-bound IL-6R (mIL-6R).[2] This interaction induces the formation of a complex with two gp130 molecules, leading to the homodimerization of gp130.[3] This pathway is considered to be primarily involved in regenerative and anti-inflammatory responses.[2] The expression of mIL-6R is restricted to a limited number of cell types, including hepatocytes, some leukocytes, and certain epithelial cells, thereby limiting the scope of classic signaling.[4]

Trans-Signaling

In contrast to classic signaling, trans-signaling is mediated by a soluble form of the IL-6R (sIL-6R). sIL-6R is generated either by proteolytic cleavage of the mIL-6R by metalloproteases like ADAM10 and ADAM17, or by the translation of an alternatively spliced mRNA transcript.[5] The sIL-6R, when bound to IL-6, can form a complex that directly engages with the ubiquitously expressed gp130 on the surface of cells that do not express mIL-6R.[6] This dramatically broadens the range of cells responsive to IL-6. The IL-6 trans-signaling pathway is predominantly associated with pro-inflammatory responses.[2]

Cluster Signaling (Trans-presentation)

A third, less characterized mode of signaling is cluster signaling, or trans-presentation. In this mechanism, an IL-6R-expressing cell, such as a dendritic cell, presents IL-6 to a neighboring cell that expresses gp130 but not IL-6R, such as a T cell.[7] This cell-to-cell contact initiates signaling in the receiving cell.[7]

Downstream Signaling Cascades

Upon the formation of the active hexameric signaling complex (two molecules each of IL-6, IL-6R, and gp130), a cascade of intracellular signaling events is initiated.[8] The primary downstream pathways activated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

The JAK/STAT Pathway

The dimerization of gp130 brings the associated Janus kinases (JAKs), primarily JAK1, JAK2, and TYK2, into close proximity, leading to their trans-autophosphorylation and activation.[9][10] Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.[11] These phosphorylated tyrosines serve as docking sites for the recruitment of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[12] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent binding to specific DNA response elements to regulate the transcription of target genes.[10][13]

The MAPK/ERK Pathway

The phosphorylated gp130 can also recruit the SH2 domain-containing tyrosine phosphatase 2 (SHP2).[3] This leads to the activation of the Ras-Raf-MEK-ERK signaling cascade, which in turn can activate various transcription factors.[3]

The PI3K/Akt Pathway

Activation of the PI3K/Akt pathway by IL-6 signaling is also observed and is important for mediating cell survival and proliferation.[14]

Visualizing the IL-6 Signaling Pathways

To illustrate the intricate connections within the IL-6 signaling network, the following diagrams have been generated using the DOT language.

Caption: IL-6 Classic vs. Trans-Signaling Pathways.

Caption: Downstream signaling cascades of the IL-6 pathway.

Quantitative Data in IL-6 Signaling

The following tables summarize key quantitative parameters in the IL-6 signaling pathway.

| Interaction | Dissociation Constant (Kd) | Reference |

| Human IL-6 and human IL-6Rα | ~9 nM | [11] |

| Human IL-6 and human sIL-6R | 0.5 - 34 nM | [6] |

| Human IL-6/IL-6Rα complex and gp130 | ~0.8 nM | [11] |

| Parameter | Value | Cell Type/Condition | Reference |

| STAT3 Phosphorylation Peak | ~30 minutes | Rat Vascular Smooth Muscle Cells | [15] |

| IL-6 Induced Gene Expression (Top 20 genes) | >2 to >50-fold change | Human Retinal Endothelial Cells | [4] |

Experimental Protocols

Detailed methodologies for key experiments used to investigate the IL-6 signaling pathway are provided below.

Western Blot for Detecting Phosphorylated STAT3 (p-STAT3)

Objective: To detect the activation of STAT3 by identifying its phosphorylation at Tyrosine 705.

Methodology:

-

Cell Lysis:

-

Treat cells with IL-6 for the desired time points.

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[16]

-

Incubate on ice for 15-30 minutes.[16]

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[16]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a Bradford or BCA protein assay.

-

-

SDS-PAGE:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-polyacrylamide gel (e.g., 10% gel).[17]

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

-

-

Blocking:

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C with gentle agitation.[19]

-

-

Washing:

-

Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[19]

-

-

Detection:

-

Wash the membrane again as in step 7.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[18]

-

Visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped of antibodies and re-probed with an antibody for total STAT3 to normalize for protein loading.

-

Luciferase Reporter Assay for STAT3 Transcriptional Activity

Objective: To quantitatively measure the transcriptional activity of STAT3 in response to IL-6 stimulation.

Methodology:

-

Cell Seeding:

-

Transfection:

-

Stimulation:

-

After 24 hours, stimulate the cells with IL-6 at various concentrations or for different time periods.[20]

-

-

Cell Lysis:

-

Lyse the cells using a passive lysis buffer.[22]

-

-

Luciferase Activity Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of STAT3 activity by comparing the normalized luciferase activity of stimulated cells to that of unstimulated controls.[22]

-

Co-Immunoprecipitation (Co-IP) of the IL-6 Receptor Complex

Objective: To demonstrate the physical interaction between components of the IL-6 receptor complex (e.g., IL-6R and gp130).

Methodology:

-

Cell Lysis:

-

Lyse cells with a non-denaturing lysis buffer (e.g., containing 1% NP-40) to preserve protein-protein interactions.

-

-

Pre-clearing:

-

Incubate the cell lysate with Protein A/G agarose or magnetic beads to reduce non-specific binding.[23]

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific for one of the proteins in the complex (the "bait" protein, e.g., anti-IL-6R) overnight at 4°C.[16]

-

-

Immune Complex Capture:

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complex.[16]

-

-

Washing:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[24]

-

-

Elution:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.[24]

-

-

Analysis by Western Blot:

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the "prey" protein, e.g., anti-gp130).

-

ELISA for Soluble IL-6R (sIL-6R)

Objective: To quantify the concentration of sIL-6R in biological fluids such as serum, plasma, or cell culture supernatant.

Methodology (Sandwich ELISA):

-

Coating:

-

Coat the wells of a 96-well microplate with a capture antibody specific for sIL-6R.[2]

-

-

Blocking:

-

Block the remaining protein-binding sites in the wells with a blocking buffer.

-

-

Sample and Standard Incubation:

-

Add standards of known sIL-6R concentrations and the unknown samples to the wells and incubate.[2]

-

-

Detection Antibody Incubation:

-

Wash the wells and add a biotinylated detection antibody that also binds to sIL-6R.[1]

-

-

Enzyme Conjugate Incubation:

-

Wash the wells and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).[1]

-

-

Substrate Addition:

-

Wash the wells and add a chromogenic substrate (e.g., TMB).[1]

-

-

Stop Reaction:

-

Stop the reaction with a stop solution (e.g., sulfuric acid).[1]

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[1]

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of sIL-6R in the samples.

-

This guide provides a foundational understanding of the IL-6 signaling pathway, offering the necessary technical details for researchers and professionals in the field. The provided diagrams, data, and protocols are intended to serve as a valuable resource for designing experiments and interpreting results in the context of IL-6 biology and its therapeutic implications.

References

- 1. Mouse sIL-6R(Soluble Interleukin 6 Receptor) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 2. Human IL-6 Receptor (Soluble) ELISA Kit (BMS214) - Invitrogen [thermofisher.com]

- 3. Traversing through the Mechanistic Event Analysis in IL-6 and IL-17 Signaling for a New Therapeutic Paradigm in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA-Seq analysis reveals gene expression changes induced by IL-6 trans-signaling activation in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The balance of interleukin (IL)-6, IL-6·soluble IL-6 receptor (sIL-6R), and IL-6·sIL-6R·sgp130 complexes allows simultaneous classic and trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Insights into Interleukin 6 (IL-6) Cis- and Trans-signaling Pathways by Differentially Manipulating the Assembly of the IL-6 Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. The JAK/STAT Pathway in Skeletal Muscle Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A High-Affinity Protein Binder that Blocks the IL-6/STAT3 Signaling Pathway Effectively Suppresses Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of the Influence of IL-6 and the Activation of the Jak/Stat3 Pathway in Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of JAK/STAT pathway in IL-6-induced activation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. pubcompare.ai [pubcompare.ai]

- 22. benchchem.com [benchchem.com]

- 23. bitesizebio.com [bitesizebio.com]

- 24. med.emory.edu [med.emory.edu]

An In-depth Technical Guide to the Structure and Regulation of the Human Interleukin-6 Gene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene structure, regulatory mechanisms, and experimental analysis of human Interleukin-6 (IL-6), a pleiotropic cytokine with a pivotal role in inflammation, immunity, and oncogenesis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and discovery.

IL-6 Gene Structure

The human IL-6 gene is located on the short arm of chromosome 7 at position 21 (7p21).[1] The gene spans approximately 6.1 kilobases (kb) and consists of five exons and four introns.[1] The mature messenger RNA (mRNA) transcript is approximately 1.1 kb in length and encodes a 212-amino acid precursor protein. Following cleavage of a 28-amino acid signal peptide, the mature IL-6 protein consists of 184 amino acids.

Table 1: Human IL-6 Gene Structure

| Feature | Size (base pairs) |

| Exon 1 | 375 |

| Intron 1 | 920 |

| Exon 2 | 103 |

| Intron 2 | 162 |

| Exon 3 | 191 |

| Intron 3 | 1058 |

| Exon 4 | 114 |

| Intron 4 | 707 |

| Exon 5 | 542 |

Data sourced from the Atlas of Genetics and Cytogenetics in Oncology and Haematology.[2]

Regulation of IL-6 Gene Expression

The expression of the IL-6 gene is tightly regulated at the transcriptional level, primarily controlled by a complex interplay of transcription factors and signaling pathways initiated by various stimuli, including inflammatory cytokines (e.g., IL-1, TNF-α), bacterial products (e.g., lipopolysaccharide [LPS]), and viral infections. The 5'-flanking region of the IL-6 gene contains a dense array of cis-regulatory elements that serve as binding sites for these transcription factors.

Key Transcription Factors and Their Binding Sites

Several key transcription factors are essential for the induction of IL-6 gene expression. These include Nuclear Factor-kappa B (NF-κB), CCAAT/Enhancer-Binding Protein beta (C/EBPβ, also known as NF-IL6), and Activator Protein-1 (AP-1). The synergistic and combinatorial binding of these factors to the IL-6 promoter dictates the magnitude and duration of IL-6 production.

Table 2: Key Transcription Factor Binding Sites in the Human IL-6 Promoter

| Transcription Factor | Binding Site Location (relative to TSS) | Consensus Sequence |

| NF-κB | -75 to -63 | GGGACTTTCC |

| C/EBPβ (NF-IL6) | -158 to -145 | ACATTGCACAATCT |

| AP-1 | -283 to -277 | TGAGCTCA |

| Sp1 | Multiple sites | GGGCGG |

| CREB | -180 region | TGACGTCA |

| STAT3 | -163 to -155 | TTCCTGGAA |

TSS: Transcription Start Site. Note: Positions are approximate and may vary slightly between different reports.

Major Signaling Pathways Regulating IL-6 Transcription

The activation of the aforementioned transcription factors is orchestrated by upstream signaling cascades. The most prominent pathways involved in IL-6 regulation are the NF-κB pathway, the Mitogen-Activated Protein Kinase (MAPK) pathways, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

The NF-κB pathway is a central regulator of the inflammatory response and a potent inducer of IL-6. Pro-inflammatory stimuli such as IL-1β and TNF-α, or pathogen-associated molecular patterns (PAMPs) like LPS, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p50/p65) to translocate to the nucleus and bind to their cognate site on the IL-6 promoter, driving transcription.

The JAK/STAT pathway is crucial for the amplification of the IL-6 signal and for mediating its diverse biological effects. IL-6 itself can induce its own expression through a positive feedback loop involving STAT3. Upon binding of IL-6 to its receptor complex (IL-6R/gp130), associated Janus kinases (JAKs) are activated and phosphorylate the receptor. This creates docking sites for STAT3, which is then recruited, phosphorylated by JAKs, and subsequently dimerizes. The STAT3 dimer translocates to the nucleus to activate the transcription of target genes, including IL-6.

Experimental Protocols for Studying IL-6 Gene Regulation

Analyzing the intricate regulation of the IL-6 gene requires a variety of molecular biology techniques. The following sections detail the methodologies for three key experiments.

Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of the IL-6 promoter in response to specific stimuli or the overexpression/knockdown of regulatory proteins.

Methodology:

-

Plasmid Construction: The 5'-flanking region of the human IL-6 gene is cloned upstream of a reporter gene, typically firefly luciferase, in an expression vector.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, HeLa) is cultured to an appropriate confluency. The cells are then co-transfected with the IL-6 promoter-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

-

Stimulation: After a recovery period (typically 24 hours), the transfected cells are treated with the desired stimulus (e.g., IL-1β, TNF-α, LPS) or vehicle control for a specified duration.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

Data Analysis: The fold induction of promoter activity is calculated by comparing the normalized luciferase activity of the stimulated cells to that of the control cells.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine whether a specific protein, such as a transcription factor, is associated with a specific genomic region, like the IL-6 promoter, in vivo.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded with proteinase K. The DNA is then purified.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) using primers specific for the IL-6 promoter region to quantify the enrichment of the target sequence.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions.

Methodology:

-

Probe Preparation: A short DNA probe (20-50 bp) corresponding to the putative transcription factor binding site in the IL-6 promoter is synthesized and labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

-

Binding Reaction: The labeled probe is incubated with a nuclear extract containing the protein of interest or with a purified recombinant protein.

-

Electrophoresis: The binding reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The positions of the labeled probes are detected by autoradiography (for radioactive probes) or by chemiluminescence or fluorescence imaging (for non-radioactive probes).

-

Interpretation: A "shifted" band, which migrates more slowly than the free probe, indicates the formation of a protein-DNA complex. The specificity of the interaction can be confirmed by competition assays using unlabeled specific and non-specific competitor oligonucleotides.

Conclusion

The human IL-6 gene is a paradigm of tightly regulated gene expression, responding to a multitude of physiological and pathological signals. Its intricate network of cis-regulatory elements and the complex signaling pathways that converge on its promoter underscore its central role in the inflammatory response. A thorough understanding of the IL-6 gene's structure and regulation is paramount for the development of novel therapeutic strategies targeting IL-6-mediated diseases. The experimental protocols detailed herein provide a robust framework for researchers to further dissect the molecular mechanisms governing IL-6 expression and to screen for potential modulators of its activity.

References

role of IL-6 in acute phase response

An In-depth Technical Guide to the Role of Interleukin-6 in the Acute Phase Response

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Interleukin-6 (IL-6) is a pleiotropic, pro-inflammatory cytokine that serves as the principal mediator of the acute phase response (APR), a rapid, systemic reaction to stimuli such as infection, tissue injury, and trauma.[1][2] Upon its release from immune cells like macrophages and stromal cells, IL-6 acts primarily on hepatocytes to orchestrate a dramatic shift in the liver's protein synthesis profile.[3][4] This guide provides a detailed examination of the molecular mechanisms underpinning IL-6's role in the APR, including the canonical signaling pathways, the transcriptional regulation of target genes, and the key proteins involved. It further outlines detailed experimental protocols for studying these processes and presents quantitative data on the induction of major acute phase proteins.

IL-6 Signaling Pathways in the Hepatocyte

IL-6 initiates intracellular signaling through a cell-surface receptor complex. This process can occur via two primary mechanisms: classic signaling and trans-signaling.

-

Classic Signaling: IL-6 first binds to the membrane-bound IL-6 receptor alpha (IL-6Rα or CD126), which is expressed on hepatocytes and certain leukocytes.[5][6][7] This IL-6/IL-6Rα complex then associates with two molecules of the ubiquitously expressed signal-transducing receptor subunit, glycoprotein 130 (gp130 or CD130), inducing its homodimerization and forming a functional hexameric complex.[8]

-

Trans-Signaling: A soluble form of the IL-6Rα (sIL-6R) can bind IL-6 in circulation. This complex can then activate cells that only express gp130 but not the membrane-bound IL-6Rα, thereby broadening the range of IL-6-responsive cells.[6][8]

Activation of the receptor complex triggers three major downstream signaling cascades within the hepatocyte.

The JAK/STAT3 Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is the canonical and most critical signaling cascade for the acute phase response.[9][10]

-

JAK Activation: The dimerization of gp130 brings the associated JAK family tyrosine kinases (primarily JAK1, JAK2, and TYK2) into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT3 Recruitment and Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of gp130.[4][11] These phosphorylated sites serve as docking stations for the STAT3 transcription factor, which is recruited via its SH2 domain.[9] Once docked, STAT3 is itself phosphorylated by the JAKs.[12][13]

-

STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 dissociates from the receptor, forms a homodimer, and translocates to the nucleus.[11][12]

-

Transcriptional Activation: In the nucleus, the STAT3 dimer binds to specific DNA consensus sequences (e.g., CTGGGA) within the promoter regions of target acute phase protein genes, initiating their transcription.[14][15] This factor is sometimes referred to as the acute-phase response factor (APRF).[14]

The MAPK and PI3K Pathways

In addition to the JAK/STAT3 axis, IL-6 also activates the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.[6][9]

-

MAPK Pathway: The recruitment of the tyrosine phosphatase SHP-2 to phosphorylated gp130 can lead to the activation of the Ras-Raf-MEK-ERK cascade.[6][16] This pathway can contribute to the transcriptional activation of acute phase genes, often through transcription factors like C/EBPβ.[10]

-

PI3K/Akt Pathway: The PI3K-Akt pathway is also engaged following IL-6 receptor activation and is implicated in mediating aspects of the IL-6 signal, though its role in acute phase protein regulation is less defined than that of STAT3.[9][15]

These pathways are not entirely independent and exhibit significant crosstalk, allowing for fine-tuned regulation of the type and magnitude of the acute phase response.[17][18]

Mandatory Visualization: Signaling Pathways

Regulation of Acute Phase Proteins (APPs)

The hallmark of the IL-6-driven APR is the altered hepatic synthesis of a wide range of plasma proteins. These are broadly categorized as positive APPs, whose concentrations increase, and negative APPs, whose concentrations decrease. This reprioritization of hepatic synthesis is crucial for mounting an effective innate immune response.

Positive Acute Phase Proteins

IL-6 is the major regulator responsible for stimulating the full spectrum of positive APPs.[19] Other cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), can modulate or synergize with IL-6 but cannot induce key APPs like C-reactive protein on their own.[18][19]

| Acute Phase Protein | Function | IL-6-Mediated Regulation |

| C-Reactive Protein (CRP) | Opsonin, complement activation, marker of inflammation. | Strongly induced by IL-6.[15] IL-1β can synergistically enhance IL-6-induced expression.[20] Secretion is dose-dependent on IL-6 concentration in HepG2 cells.[6] |

| Serum Amyloid A (SAA) | Apolipoprotein, immune cell recruitment, lipid metabolism. | Strongly induced by IL-6.[21] Can be elevated up to 1000-fold in circulation.[22] Synergistic induction observed with IL-6 plus IL-1β or TNF-α.[2][23] |

| Fibrinogen | Blood clotting, wound healing, cell adhesion. | Upregulated by IL-6 to support coagulation and tissue repair.[21] IL-6 specific responsive elements are present in the fibrinogen gene promoter.[24] |

| Haptoglobin | Binds free hemoglobin, antioxidant. | Induced by IL-6. |

| α1-Antichymotrypsin | Serine protease inhibitor. | Induced by IL-6. |

| Hepcidin | Regulates iron homeostasis by decreasing iron availability. | Induced by IL-6, contributing to anemia of chronic disease. |

Negative Acute Phase Proteins

To conserve amino acid resources for the production of positive APPs, IL-6 simultaneously downregulates the synthesis of several constitutively produced liver proteins.

| Protein | Function | IL-6-Mediated Regulation |

| Albumin | Maintains oncotic pressure, transports molecules. | Synthesis is decreased by IL-6.[19] |

| Transferrin | Iron transport. | Synthesis is decreased by IL-6.[19][21] |

Experimental Protocols

Investigating the role of IL-6 in the acute phase response requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

Protocol: Western Blot Analysis of STAT3 Phosphorylation in Hepatocytes

This protocol details the detection of IL-6-induced STAT3 phosphorylation in a human hepatoma cell line (e.g., HepG2).

1. Cell Culture and Stimulation: a. Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until 80-90% confluent. b. Serum-starve the cells for 12-18 hours in serum-free DMEM to reduce basal signaling. c. Stimulate cells with recombinant human IL-6 (e.g., 20-50 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes). The unstimulated control (0 min) is crucial.

2. Cell Lysis: a. Aspirate media and wash cells once with ice-cold PBS. b. Lyse cells directly on the plate by adding 200-300 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride). c. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Electrotransfer: a. Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load samples onto an 8-10% SDS-polyacrylamide gel and run until adequate separation is achieved. c. Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature. e. Wash the membrane 3 times for 10 minutes each with TBST.

6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using an imaging system or X-ray film. c. To normalize for protein loading, strip the membrane and re-probe for total STAT3 or a housekeeping protein like β-actin. d. Quantify band intensity using densitometry software.

Protocol: ELISA for IL-6 in Cell Culture Supernatant

This protocol outlines the quantification of IL-6 secreted by cells using a sandwich ELISA kit.

1. Reagent Preparation: a. Prepare all reagents (Wash Buffer, standards, detection antibody) according to the manufacturer's instructions.[7] Bring all components to room temperature before use. b. Prepare a standard curve by performing serial dilutions of the provided IL-6 standard, typically ranging from ~500 pg/mL down to 0 pg/mL.

2. Assay Procedure: a. Add 100 µL of standards, controls, and samples (cell culture supernatant) to the appropriate wells of the pre-coated 96-well plate. Run all in duplicate. b. Cover the plate and incubate for 2 hours at room temperature.[12] c. Aspirate the liquid from each well and wash the plate 3-4 times with 1X Wash Buffer. Ensure complete removal of liquid after the last wash by inverting and tapping the plate on absorbent paper.[7] d. Add 100 µL of the biotinylated detection antibody solution to each well. e. Cover the plate and incubate for 1 hour at room temperature. f. Repeat the wash step. g. Add 100 µL of Streptavidin-HRP conjugate solution to each well. h. Cover the plate and incubate for 30 minutes at room temperature.[12] i. Repeat the wash step.

3. Signal Development and Measurement: a. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.[12] b. Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow. c. Read the absorbance at 450 nm within 30 minutes using a microplate reader. A second reading at 550 nm or 570 nm can be used to correct for optical imperfections.[12]

4. Calculation: a. Subtract the average zero standard optical density (OD) from all readings. b. Plot the OD values for the standards against their concentrations and generate a standard curve (typically a four-parameter logistic fit). c. Interpolate the IL-6 concentration of the unknown samples from the standard curve. Correct for any dilution factor used.

Mandatory Visualization: Experimental Workflow

Conclusion

Interleukin-6 is the central and indispensable driver of the hepatic acute phase response. Through the activation of the canonical JAK/STAT3 pathway, complemented by inputs from the MAPK and PI3K cascades, IL-6 precisely modulates the expression of a vast array of acute phase protein genes. This rapid reprogramming of liver function is a critical component of the innate immune system's strategy to restore homeostasis following injury or infection. A thorough understanding of these molecular pathways and the ability to quantify their components are essential for researchers and drug development professionals aiming to modulate inflammatory processes in a host of human diseases.

References

- 1. Fibrinogen and IL6 Gene Variants and IL-6 Levels in Relation to Plasma Fibrinogen Concentration and Cardiovascular Disease Risk in the Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the human acute phase serum amyloid A genes by tumour necrosis factor-alpha, interleukin-6 and glucocorticoids in hepatic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Stimulation of CRP secretion in HepG2 cells: cooperative effect of dexamethasone and interleukin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mpbio.com [mpbio.com]

- 8. promega.com [promega.com]

- 9. A Dual Role of HGF-ERK Signaling in IL6/HGF-induced Hepatocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. abeomics.com [abeomics.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interaction between fibrinogen and IL-6 genetic variants and associations with cardiovascular disease risk in the Cardiovascular Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scientificarchives.com [scientificarchives.com]

- 17. elkbiotech.com [elkbiotech.com]

- 18. Hepatic acute phase proteins--regulation by IL-6- and IL-1-type cytokines involving STAT3 and its crosstalk with NF-κB-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Production of serum amyloid A and C-reactive protein by HepG2 cells stimulated with combinations of cytokines or monocyte conditioned media: the effects of prednisolone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. itmedicalteam.pl [itmedicalteam.pl]

- 22. Regulation of serum amyloid A protein expression during the acute-phase response - PMC [pmc.ncbi.nlm.nih.gov]

- 23. IL-6 plays a critical role in the synergistic induction of human serum amyloid A (SAA) gene when stimulated with proinflammatory cytokines as analyzed with an SAA isoform real-time quantitative RT-PCR assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fibrinogen and clot-related phenotypes determined by fibrinogen polymorphisms: Independent and IL-6-interactive associations | PLOS One [journals.plos.org]

The Physiological Roles of Interleukin-6 in Homeostasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Interleukin-6 (IL-6) is a pleiotropic cytokine renowned for its central role in inflammation and the acute phase response. However, its functions extend far beyond pathology, encompassing critical roles in the maintenance of physiological homeostasis.[1][2][3] This technical guide provides an in-depth exploration of the homeostatic functions of IL-6, with a particular focus on its roles in metabolism, the central nervous system, and hematopoiesis. It delineates the distinct mechanisms of classic and trans-signaling that underpin its diverse, and often contradictory, biological activities.[4] This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of signaling pathways and workflows to serve as a comprehensive resource for researchers and therapeutic developers.

Interleukin-6 Signaling Pathways

IL-6 exerts its biological effects through two primary signaling pathways: classic signaling and trans-signaling. The cellular response is dictated by the expression of the IL-6 receptor (IL-6R) and the ubiquitous signal-transducing protein, glycoprotein 130 (gp130).[5][6]

-

Classic Signaling: This pathway is initiated when IL-6 binds to the membrane-bound IL-6R (mIL-6R).[7][8] The mIL-6R is expressed on a limited number of cell types, primarily hepatocytes, some leukocytes, and certain epithelial cells.[7][9] The formation of the IL-6/mIL-6R complex induces the homodimerization of gp130, which triggers intracellular signaling cascades, most notably the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[2][7] Classic signaling is predominantly associated with the regenerative and anti-inflammatory activities of IL-6.[2][4][8]

-

Trans-Signaling: This pathway allows IL-6 to stimulate cells that do not express mIL-6R.[5] It relies on a soluble form of the IL-6R (sIL-6R), which is generated through proteolytic cleavage of mIL-6R or by alternative splicing.[4][7] IL-6 binds to sIL-6R in the extracellular space, and this IL-6/sIL-6R complex can then bind to and activate gp130 on virtually all cells of the body.[4][8] Trans-signaling is largely considered to be the primary driver of the pro-inflammatory responses attributed to IL-6.[4][8]

These pathways activate several downstream cascades, including JAK/STAT (particularly STAT3), MAPK, and PI3K-Akt, to modulate gene expression and cellular responses.[8][10]

Physiological Roles of IL-6 in Homeostasis

Metabolic Homeostasis

IL-6 is a key regulator of energy metabolism, acting as a "metabolic hormone" that influences both glucose and lipid homeostasis.[11][12] It is produced by multiple tissues, including adipose tissue and skeletal muscle (as a myokine during exercise), and exerts effects on the liver, muscle, and fat cells.[6][12]

-

Glucose Homeostasis: IL-6 plays a complex role in regulating blood glucose. It has been shown to improve glucose tolerance and insulin sensitivity in certain contexts.[2] In the liver, IL-6 signaling can suppress inflammation and improve systemic insulin action. It also helps maintain proper insulin secretion by regulating glucagon-like peptide-1 (GLP-1) production.[2]

-

Lipid Metabolism: IL-6 stimulates lipolysis in adipose tissue and enhances fatty acid oxidation.[12][13] This mobilization of fatty acids provides an energy source for other tissues. The anti-obesity effects of IL-6 have been noted in several rodent models.[13]

| Parameter | Effect of IL-6 | Target Tissue(s) | Key Findings | Reference(s) |

| Glucose Uptake | Increased | Skeletal Muscle | IL-6 enhances insulin-stimulated glucose uptake. | [14] |

| Insulin Sensitivity | Improved | Liver, Adipose Tissue | Regulates hepatic control of insulin sensitivity. | [2] |

| Lipolysis | Increased | Adipose Tissue, Skeletal Muscle | Acute elevation enhances lipolysis and systemic fatty acid oxidation. | [13] |

| Fatty Acid Oxidation | Increased | Systemic | Promotes the utilization of mobilized free fatty acids. | [12] |

Central Nervous System (CNS) Homeostasis

Within the CNS, IL-6 functions as a neurotrophic factor, playing a crucial role in the development, maintenance, and regeneration of nervous tissue.[1][15] It is produced by neurons, astrocytes, and microglia.[16]

-

Neurogenesis and Gliogenesis: IL-6 is involved in adult neurogenesis, the process of creating new neurons and glial cells from neural stem cells.[15][17] It can promote both gliogenesis (astrogliogenesis and oligodendrogliogenesis) and, in some contexts, neurogenesis.[17]

-

Neuronal Survival and Regeneration: IL-6 acts as a neurotrophic factor, promoting the survival of neurons and supporting the regeneration of peripheral nerves.[1][15] This protective role is critical for maintaining the functional integrity of the nervous system.[9]

-

Synaptic Plasticity: IL-6 has been shown to modulate synaptic functions, including long-term potentiation (LTP), a key cellular mechanism underlying learning and memory.[15]

| Parameter | Effect of IL-6 | Target Cell(s) | Key Findings | Reference(s) |

| Neuronal Differentiation | Promotes | PC12 cells, Neural Stem Cells | Induces neuronal differentiation, behaving like a neurotrophin. | [15] |

| Oligodendrocyte Differentiation | Promotes | Oligodendrocyte Precursors | Crucial for the differentiation of oligodendrocytes. | [1] |

| Peripheral Nerve Regeneration | Supports | Neurons, Schwann Cells | Plays a vital role in the regenerative processes following nerve injury. | [1] |

| Sleep Regulation | Modulates | CNS | IL-6 deficient mice show altered sleep patterns (more REM sleep). | [1] |

Hematopoiesis

IL-6 is a critical regulator of hematopoiesis, the process of blood cell formation. It influences the survival, self-renewal, and differentiation of hematopoietic stem cells (HSCs) and progenitor cells.[13][18]

-

Stem Cell Regulation: IL-6 is required for the proper regulation of long-term repopulating stem cells and committed progenitors.[18] Studies in IL-6 deficient mice have revealed decreases in the absolute numbers and functionality of various hematopoietic stem and progenitor cell populations.[18]

-

Emergency Myelopoiesis: Under conditions of stress, such as infection, IL-6 plays a key role in "emergency myelopoiesis."[19] It promotes the rapid differentiation of myeloid progenitors to replenish mature myeloid cells (e.g., neutrophils and monocytes) needed to combat pathogens.[19][20] IL-6 produced by hematopoietic stem and progenitor cells themselves can act in an autocrine or paracrine manner to drive this process.[20]

| Parameter | Effect of IL-6 | Target Cell(s) | Key Findings | Reference(s) |

| HSC Emergence | Required | Hemogenic Endothelium | IL-6 signaling is required and sufficient for the generation of HSCs during development. | [21] |

| Progenitor Proliferation | Stimulates | Myeloid Progenitors | Induces myeloid cell differentiation under inflammatory conditions. | [19] |

| Lineage Commitment | Alters | Committed Progenitors | Deficiency alters the balance between proliferation and differentiation. | [18] |

| Granulopoiesis | Promotes | Granulocyte Precursors | IL-6 promotes emergency granulopoiesis by regulating key transcription factors. | [20] |

Key Experimental Methodologies

Quantification of Interleukin-6

Accurate quantification of IL-6 in biological samples (serum, plasma, cell culture supernatant) is fundamental. Enzyme-linked immunosorbent assay (ELISA) is a conventional and widely used method.

Protocol: Sandwich ELISA for IL-6 Quantification

-

Coating: A 96-well microplate is coated with a capture antibody specific for IL-6. The plate is incubated and then washed to remove any unbound antibody.

-

Blocking: A blocking buffer (e.g., BSA or non-fat milk) is added to block non-specific binding sites on the plate surface. The plate is washed again.

-

Sample Incubation: Standards with known IL-6 concentrations and unknown samples are added to the wells. If IL-6 is present, it will bind to the capture antibody. The plate is incubated and washed.

-

Detection Antibody: A biotinylated detection antibody, also specific for IL-6, is added. This antibody binds to a different epitope on the captured IL-6, forming a "sandwich." The plate is incubated and washed.

-

Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added, which binds to the biotin on the detection antibody. The plate is incubated and washed thoroughly.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

-

Measurement: A stop solution is added to terminate the reaction. The absorbance (optical density) is measured using a microplate reader at a specific wavelength. The concentration of IL-6 in the samples is determined by comparing their absorbance to the standard curve.

In Vivo Model: IL-6 Knockout (KO) Mice

The specific contribution of IL-6 to physiological processes in vivo is often evaluated using mice with a targeted disruption of the IL-6 gene (IL-6 KO mice).[18]

Protocol: Generation and Analysis of IL-6 KO Mice

-

Generation: IL-6 KO mice are typically generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the Il6 gene with a selectable marker (e.g., a neomycin resistance gene). This construct is electroporated into ES cells.

-

Selection and Screening: ES cells that have successfully incorporated the targeting vector are selected and screened (e.g., by PCR or Southern blot).

-

Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.

-

Breeding: The resulting chimeric offspring are bred to establish a germline transmission of the mutated Il6 allele. Heterozygous mice are then intercrossed to produce homozygous IL-6 KO mice.[22]

-

Phenotypic Analysis: IL-6 KO mice and wild-type (WT) littermate controls are subjected to a battery of tests to assess the impact of IL-6 deficiency. This can include:

-

Baseline Characterization: Measurement of body weight, blood cell counts, and metabolic parameters (e.g., glucose tolerance tests).[23]

-

Challenge Models: Subjecting mice to inflammatory challenges (e.g., LPS injection), metabolic stress (e.g., high-fat diet), or models of disease (e.g., experimental autoimmune encephalomyelitis, EAE) to study the role of IL-6 in the response.[24][25]

-

Molecular Analysis: Tissues are harvested for analysis of gene expression (qPCR), protein levels (Western blot, ELISA), and histology to determine the cellular and molecular consequences of IL-6 ablation.[26]

-

Conclusion

Interleukin-6 is a quintessential example of a pleiotropic cytokine, with its physiological roles in homeostasis being as critical as its well-documented involvement in inflammation. Its functions in regulating metabolism, maintaining the central nervous system, and directing hematopoiesis are vital for health. The dichotomy between the regenerative classic signaling pathway and the pro-inflammatory trans-signaling pathway provides a framework for understanding its multifaceted nature. For drug development professionals, a nuanced appreciation of these homeostatic functions is paramount. Therapeutic strategies that globally block IL-6 activity may disrupt these essential physiological processes, highlighting the potential of more sophisticated approaches that selectively target the detrimental trans-signaling pathway while preserving the beneficial classic signaling pathway.[2] Continued research into the precise mechanisms of IL-6 action will be crucial for developing safer and more effective therapies.

References

- 1. The role of interleukin-6 signaling in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Interleukin-6 and its receptor during homeostasis, inflammation, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Dissecting Interleukin-6 Classic- and Trans-Signaling in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

- 9. considerations.bmj.com [considerations.bmj.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. The role of interleukin-6 in glucose homeostasis and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. IL-6 strikes a balance in metabolic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interleukin-6, a Major Cytokine in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Central nervous system administration of interleukin-6 produces splenic sympathoexcitation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijbs.com [ijbs.com]

- 18. Interleukin-6 is required in vivo for the regulation of stem cells and committed progenitors of the hematopoietic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of myelopoiesis by proinflammatory cytokines in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. IL-6 Generated from Human Hematopoietic Stem and Progenitor Cells through TLR4 Signaling Promotes Emergency Granulopoiesis by Regulating Transcription Factor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Interleukin-6 signaling regulates hematopoietic stem cell emergence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. A new mouse model to study restoration of interleukin-6 (IL-6) expression in a Cre-dependent manner: microglial IL-6 regulation of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. IL-6 Inhibition as a Therapeutic Target in Aged Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Interleukin-6 knockout reverses macrophage differentiation imbalance and alleviates cardiac dysfunction in aging mice - PMC [pmc.ncbi.nlm.nih.gov]

IL-6 expression in different cell types

An In-Depth Technical Guide to Interleukin-6 (IL-6) Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in a wide array of biological processes, including immune regulation, inflammation, hematopoiesis, and oncogenesis.[1][2][3] Its expression is tightly regulated and varies significantly across different cell types and under various physiological and pathological conditions. Produced by numerous cells such as T-cells, B-cells, monocytes, fibroblasts, and endothelial cells, IL-6's effects are integrated within a complex cytokine network.[4] Dysregulation of IL-6 signaling is implicated in numerous diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer, making it a critical target for therapeutic intervention.[5][6]

This technical guide provides a comprehensive overview of IL-6 expression in various cell types, the signaling pathways that govern its expression and function, and detailed protocols for its quantification.

IL-6 Expression in Different Cell Types

IL-6 is not expressed constitutively by most cells; its production is rapidly induced by stimuli such as infections, tissue injury, and other cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[2][4] Key cellular sources include immune cells and stromal cells within the tissue microenvironment.

Immune Cells

Immune cells are primary producers of IL-6, particularly during inflammatory responses.

-

Monocytes and Macrophages: These are major sources of IL-6, especially in response to bacterial products like lipopolysaccharide (LPS) and other inflammatory signals.[1][7]

-

T-Cells: T-cells can produce IL-6, which in turn mediates a wide variety of biological effects and contributes to T-cell growth and differentiation.[4][8]

-

Neutrophils: While primarily known for phagocytosis, neutrophils also express IL-6.[1]

-

Mast Cells: These tissue-resident immune cells are also known producers of IL-6.

-

Myeloid-Derived Suppressor Cells (MDSCs): In the context of inflammation and cancer, polymorphonuclear MDSCs (PMN-MDSCs) are a primary cell type that expresses IL-6.[9]

Stromal Cells

Stromal cells form the connective tissue framework of organs and are significant contributors to IL-6 levels, particularly in chronic inflammation and cancer.

-

Fibroblasts: Fibroblasts are a major source of IL-6, especially in tissues like the synovium in rheumatoid arthritis and the tumor microenvironment.[10][11][12] Dermal fibroblasts from patients with systemic sclerosis can constitutively produce up to 30-fold more IL-6 than normal fibroblasts.[12] Cancer-associated fibroblasts (CAFs) in breast tumors express high levels of IL-6, promoting tumorigenesis.[13]

-

Endothelial Cells: Vascular endothelial cells rapidly secrete IL-6 in response to inflammatory cytokines (IL-1α, TNF) and LPS.[2][8] This production is strategically important for generating a circulatory signal that mobilizes the acute-phase protein response during inflammation.[2]

Cancer Cells

IL-6 is highly expressed in almost all types of tumors and is a key factor in the tumor microenvironment.[14][15] It can be produced by the cancer cells themselves or by surrounding stromal and immune cells. Elevated IL-6 expression is often associated with tumor growth, metastasis, and resistance to chemotherapy.[13][15][16][17]

Quantitative Data on IL-6 Expression

Quantifying and comparing IL-6 expression across different studies is challenging due to variations in cell types, stimuli, incubation times, and measurement techniques. The following tables summarize representative data from the literature.

Table 1: IL-6 Protein Expression in Various Cell Types (In Vitro)

| Cell Type | Stimulus | IL-6 Concentration | Measurement Method | Source |

|---|---|---|---|---|

| Human Aortic Endothelial Cells (HAEC) | IL-4 (10 ng/ml) for 16h | ~150 pg/mL | ELISA | [18] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | IL-6 (100 ng/ml) | Increased VEGF release (~2 fold) | ELISA | [19] |

| Human Fibroblasts (MRC5-CVI) | Lipopolysaccharide (LPS) | Secretion detected and correlated with ELISA | Surface Plasmon Resonance (SPR) | [20] |

| Synovial Fibroblasts | TNF-α (1 ng/mL) overnight | Wide donor-dependent range observed | ELISA |[10] |

Table 2: IL-6 mRNA Expression in Various Cell Types (In Vitro)

| Cell Type | Stimulus | Fold Change in mRNA | Measurement Method | Source |

|---|---|---|---|---|

| Human Aortic Endothelial Cells (HAEC) | IL-4 (10 ng/ml) for 4h | ~5-fold increase | Real-Time RT-PCR | [18] |

| Synovial Fibroblasts | TNF-α (1 ng/mL) overnight | Correlated strongly with protein expression | qRT-PCR | [10] |

| Human Cerebral Endothelial Cells (HCEC) | IL-6 (100 ng/ml) | ~2-fold increase | RT-PCR |[19] |

Signaling Pathways

Regulation of IL-6 Gene Expression

The expression of the IL-6 gene is primarily controlled at the transcriptional level by transcription factors such as Nuclear Factor-kappaB (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) .

-

NF-κB Pathway: The NF-κB pathway is a crucial regulator of inflammatory responses.[21] Pro-inflammatory stimuli like TNF-α and IL-1 activate the IKK complex, leading to the degradation of the IκB inhibitor. This allows NF-κB dimers (typically p50/p65) to translocate to the nucleus and bind to the promoter region of the IL-6 gene, initiating its transcription.[21][22][23][24]

-

STAT3 Positive Feedback Loop: In some cells, particularly tumor cells, over-activation of STAT3 can induce the production of IL-6, which in turn activates STAT3, creating a positive feedback loop that promotes tumorigenesis.[25]

Downstream Signaling Activated by IL-6

IL-6 exerts its effects by binding to a receptor complex consisting of the IL-6 receptor alpha subunit (IL-6Rα) and the ubiquitously expressed signal-transducing subunit gp130.[26] This occurs via two main pathways:

-

Classic Signaling: IL-6 binds to the membrane-bound IL-6Rα (mIL-6R), which is expressed on limited cell types like hepatocytes and some leukocytes.[27] This complex then recruits gp130, leading to the activation of intracellular signaling. Classic signaling is primarily associated with regenerative and anti-inflammatory activities.[1]

-

Trans-Signaling: IL-6 binds to a soluble form of IL-6Rα (sIL-6R). This IL-6/sIL-6R complex can then bind to and activate gp130 on cells that do not express mIL-6R.[26] This dramatically broadens the range of cells responsive to IL-6 and is considered the primary pro-inflammatory signaling pathway.[1][8]

Upon formation of the hexameric signaling complex (2 molecules each of IL-6, IL-6R, and gp130), several downstream pathways are activated, most notably the JAK/STAT pathway .[26]

-

JAK Activation: Dimerization of gp130 brings associated Janus kinases (JAKs) into close proximity, allowing them to phosphorylate and activate each other.[27]

-

STAT Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for STAT proteins, primarily STAT3.[25][27][28]

-

STAT Dimerization and Translocation: Once docked, STATs are phosphorylated by the JAKs, causing them to detach, form dimers, and translocate to the nucleus.[26][28]

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, regulating their transcription.[26][27] Target genes include those involved in cell survival (e.g., Bcl-xL), proliferation (e.g., c-myc, Cyclin D1), and inflammation (e.g., SOCS3, a negative regulator).[27][29]

Other pathways activated by IL-6 include the Ras-MAPK and PI3K-Akt pathways.[26][28]

Experimental Methodologies for Quantifying IL-6

Accurate quantification of IL-6 is essential for both research and clinical diagnostics. Measurements can target either the IL-6 protein or its corresponding mRNA.

Quantification of IL-6 Protein

Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying IL-6 protein in samples like serum, plasma, and cell culture supernatants.[30][31]

Generalized ELISA Protocol:

-

Plate Coating: A 96-well microtiter plate is pre-coated with a capture antibody specific for human IL-6.

-

Sample/Standard Addition: Standards with known IL-6 concentrations and unknown samples are pipetted into the wells. Any IL-6 present binds to the immobilized antibody.[30] This incubation typically lasts for 2-2.5 hours at room temperature.[30][32]

-

Washing: The plate is washed multiple times (e.g., 4-5 times) with a wash buffer to remove any unbound substances.[30][32]

-

Detection Antibody: A biotinylated anti-human IL-6 detection antibody is added to each well, which binds to the captured IL-6, forming a "sandwich".[30][32] This is typically a 1-hour incubation.[32]

-

Washing: Another wash step removes the unbound detection antibody.

-

Enzyme Conjugate: An enzyme conjugate, commonly Horseradish Peroxidase (HRP)-conjugated Streptavidin, is added. The streptavidin binds to the biotin on the detection antibody.[32] This incubation usually lasts 45 minutes.[32]

-

Washing: A final wash step removes the unbound enzyme conjugate.

-

Substrate Addition: A chromogenic substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a reaction that produces a colored product.[32] This step is performed in the dark for about 30 minutes.[32]

-

Stopping Reaction: A stop solution is added to each well, which terminates the reaction and changes the color (e.g., from blue to yellow).[30][32]

-

Measurement: The absorbance (optical density) of each well is measured immediately using a microplate reader at a specific wavelength (e.g., 450 nm).[30][32] The concentration of IL-6 in the samples is determined by interpolating from the standard curve generated from the known standards.[4]

References

- 1. Reactome | Interleukin-6 signaling [reactome.org]

- 2. Interleukin-6 gene expression in human endothelial cells: RNA start sites, multiple IL-6 proteins and inhibition of proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of interleukin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ldn.de [ldn.de]

- 5. anygenes.com [anygenes.com]

- 6. Association between IL6 -174G/C and cancer: A meta-analysis of 105,482 individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]

- 8. bosterbio.com [bosterbio.com]

- 9. Expression profiles and function of IL6 in polymorphonuclear myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic polymorphism directs IL-6 expression in fibroblasts but not selected other cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Control of IL-6 expression and response in fibroblasts from patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | IL-6: The Link Between Inflammation, Immunity and Breast Cancer [frontiersin.org]

- 14. The Development of an Isotope Dilution Mass Spectrometry Method for Interleukin-6 Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Interleukin-6 as a Pan-Cancer Prognostic Inflammatory Biomarker: A Population-Based Study and Comprehensive Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxidative mechanisms of IL-4-induced IL-6 expression in vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interleukin-6 triggers human cerebral endothelial cells proliferation and migration: The role for KDR and MMP-9 [escholarship.org]

- 20. researchgate.net [researchgate.net]

- 21. Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types [mdpi.com]

- 22. The nuclear factor-kappaB-interleukin-6 signalling pathway mediating vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Involvement of NF-κB/IL-6 Pathway in the Processing of Colorectal Carcinogenesis in Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. origene.com [origene.com]

- 27. spandidos-publications.com [spandidos-publications.com]

- 28. IL-6 Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 29. researchgate.net [researchgate.net]

- 30. bmgrp.com [bmgrp.com]

- 31. Measuring IL-6 and sIL-6R in serum from patients treated with tocilizumab and/or siltuximab following CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 32. content.abcam.com [content.abcam.com]

Basal Interleukin-6 Levels in Healthy Individuals: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Baseline IL-6 Physiology, Measurement, and Signaling

Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in regulating immune responses, inflammation, hematopoiesis, and oncogenesis.[1] Its multifaceted nature makes it a critical biomarker and therapeutic target in a wide array of diseases. Understanding the basal levels of IL-6 in healthy individuals is fundamental for distinguishing between physiological and pathological states, a cornerstone for research, diagnostics, and the development of novel therapeutics. This technical guide provides a comprehensive overview of basal IL-6 levels, the methodologies for its quantification, and the intricacies of its signaling pathways.

Basal IL-6 Concentrations in Healthy Adults

The circulating levels of Interleukin-6 in healthy individuals are typically low, though a definitive universal normal range is subject to variation based on several factors. A meta-analysis of 140 studies, encompassing 12,421 values from healthy adult donors, reported a pooled estimate of IL-6 at 5.186 pg/mL.[2][3] The reported values in the blood of healthy donors varied between 0 and 43.5 pg/ml.[2][3] Other sources suggest a general range of 1 to 5 picograms per milliliter (pg/mL) in adults.[4][5] It is crucial to note that reference ranges can vary between laboratories.[5]

| Population | Mean IL-6 Level (pg/mL) | 95% Confidence Interval (pg/mL) | Sample Type | Notes |

| Healthy Adults (Meta-analysis) | 5.186 | 4.631 - 5.740 | Blood | Pooled estimate from 57 studies with 3,166 values.[2][3] |

| Healthy Adults | < 5 | Not specified | Blood | General reference range.[4] |

| Healthy Adults | 1 - 5 | Not specified | Blood | Typical range.[5] |

| Healthy Men (by IL-6 G/C genotype) | GG: 2.74, GC: 2.64, CC: 1.63 | GG: 2.43-3.10, GC: 2.35-2.97, CC: 1.44-1.86 | Plasma | Adjusted for age, BMI, gender, and smoking.[6] |

| Healthy Children (0-5 years) | 1.6 - 9.2 | Not specified | Serum | Mean concentrations were low.[7] |

| Healthy Children (8-12 years) | 1.7 | Not specified | Unstimulated PBMC samples | Mean concentration in control patients.[7] |

Factors Influencing Basal IL-6 Levels

Several physiological and lifestyle factors can influence the basal concentration of IL-6. These variables are critical considerations in clinical and research settings to ensure accurate interpretation of IL-6 measurements.

| Factor | Effect on IL-6 Levels | Supporting Evidence |

| Age | Increase | A meta-analysis indicated that as age increased by one year, IL-6 values increased by 0.05 pg/ml.[2][3] Another study found that serum IL-6 levels in the oldest group (52–63 years) were significantly higher than in younger groups.[8] This age-related increase is a hallmark of "inflammaging".[9] |

| Gender | Potential Differences | One study noted slightly higher median IL-6 levels in males (4.82 pg/mL) compared to females (4.78 pg/mL).[10] However, another study found no significant difference between females and males among older adults.[9] |

| Body Mass Index (BMI) | Positive Correlation | Higher BMI values are generally associated with elevated IL-6 levels, indicating a link between obesity and inflammation.[10] Adipose tissue is a significant source of circulating IL-6.[11] |

| Diet | Modulatory Effects | High intake of carbohydrates, particularly galactose and sucrose, has been positively correlated with TNF-α levels, which can influence IL-6.[12] Conversely, a low carbohydrate diet has been shown to reduce TNF-α levels.[12] |

| Alcohol Consumption | Negative Correlation | One study found that more frequent alcohol consumption was associated with lower serum IL-6 levels.[12] |

| Physical Activity | Increase | More frequent participation in sports was associated with higher levels of IL-6 in one study of obese individuals.[12] |

| Stress | Increase | Stress is a known factor that can influence IL-6 levels.[4] |

| Genetics | Influence | Polymorphisms in the IL-6 gene can affect its transcription and subsequent plasma levels.[6] |

Interleukin-6 Signaling Pathways